
N-(4-hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide is an organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl ring with a hydroxyl group at the 4-position, an acetamide group, and a trimethyl-1H-pyrazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps. One common approach is the reaction of 4-hydroxycyclohexylamine with trimethyl-1H-pyrazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-Hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-Hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological targets, while the pyrazolyl moiety may interact with enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(4-Hydroxycyclohexyl)acetamide: This compound lacks the trimethyl-1H-pyrazol-4-yl group.
N-(4-Hydroxycyclohexyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
N-(4-Hydroxycyclohexyl)benzamide: Contains a benzamide group instead of the pyrazolyl group.
Uniqueness: N-(4-Hydroxycyclohexyl)-2-(trimethyl-1H-pyrazol-4-yl)acetamide is unique due to the presence of the trimethyl-1H-pyrazol-4-yl group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9-13(10(2)17(3)16-9)8-14(19)15-11-4-6-12(18)7-5-11/h11-12,18H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQFQPDWIVCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B2902039.png)
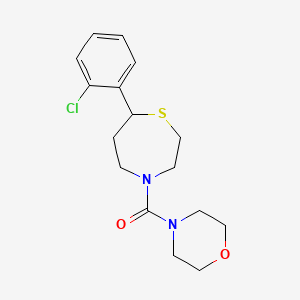
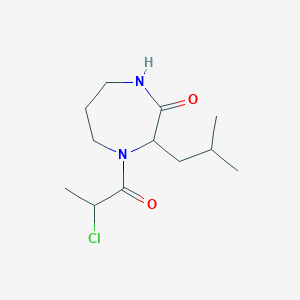
![N-(4-chlorobenzyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2902045.png)
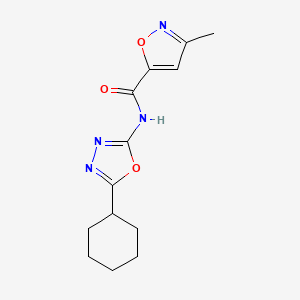
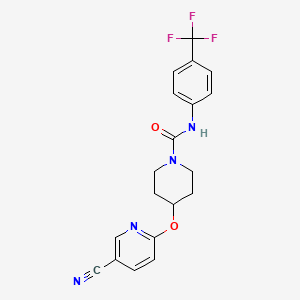
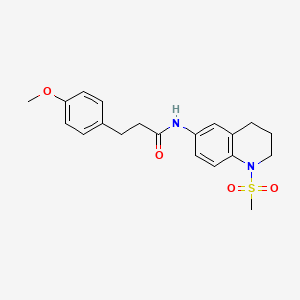
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide](/img/structure/B2902049.png)
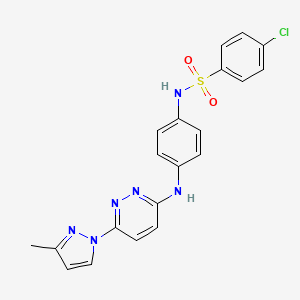
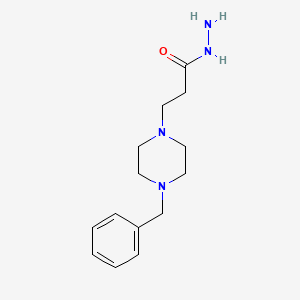
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2902053.png)
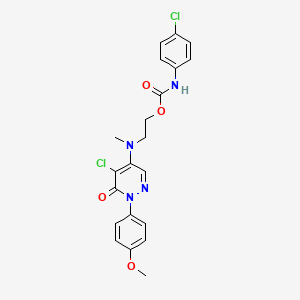
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2902059.png)
![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
